7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one
CAS No.: 488829-66-9
VCID: VC21109061
Molecular Formula: C16H14ClNOS
Molecular Weight: 303.8 g/mol
* For research use only. Not for human or veterinary use.

Description | Overview of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one is a chemical compound classified under the benzothiazepine family. Its chemical structure consists of a benzothiazepine core modified with a chlorine atom and a 2-methylphenyl group. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Chemical Identification
Structural RepresentationThe structural formula can be represented as follows:
Synthesis RoutesThe synthesis of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one typically involves multi-step organic reactions including cyclization and halogenation processes. Specific methodologies may vary, but common approaches include:
Reactivity and StabilityThe compound exhibits stability under standard laboratory conditions but may undergo hydrolysis in the presence of strong acids or bases. Pharmacological PotentialResearch indicates that compounds within the benzothiazepine class exhibit various pharmacological activities, including:
Research FindingsRecent studies have explored the compound's interaction with specific receptors and enzymes, showing promise in therapeutic applications:
Safety InformationWhile specific toxicity data for 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one is limited, standard laboratory safety protocols should be followed:
Regulatory StatusThe compound is intended for research purposes only and is not approved for clinical use without further investigation and regulatory approval. |
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CAS No. | 488829-66-9 |
Product Name | 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one |
Molecular Formula | C16H14ClNOS |
Molecular Weight | 303.8 g/mol |
IUPAC Name | 7-chloro-5-(2-methylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one |
Standard InChI | InChI=1S/C16H14ClNOS/c1-10-4-2-3-5-12(10)16-13-8-11(17)6-7-14(13)18-15(19)9-20-16/h2-8,16H,9H2,1H3,(H,18,19) |
Standard InChIKey | PKPCOZWXZOXEEF-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 |
Canonical SMILES | CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 |
Synonyms | ITH-12505; |
PubChem Compound | 10859658 |
Last Modified | Aug 15 2023 |
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